![molecular formula C13H12FN2NaO2 B2838118 Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197053-11-3](/img/structure/B2838118.png)
Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a cyclobutylmethyl group and a fluorine atom, which can significantly influence its chemical properties and biological activities.
Applications De Recherche Scientifique
Synthesis and Characterization
- One-Pot Synthesis Methods : Novel compounds with benzimidazole cores have been synthesized using efficient one-pot methods. For example, a study described the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate using sodium dithionite as a reductive cyclizing agent, showcasing the compound's anticancer activity against melanoma cell lines (Vasantha Kumar et al., 2020).
Anticancer and Antimicrobial Activity
- Anticancer Screening : The mentioned study also highlighted the potential anticancer properties of benzimidazole derivatives, with specific compounds showing promise against human melanoma A375 and mouse melanoma B16F10 cancer cell lines (Vasantha Kumar et al., 2020).
- Antimicrobial Agents : Benzimidazole derivatives have been explored for their antimicrobial activities, with some compounds exhibiting potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. These findings suggest the potential of benzimidazole cores in developing new antimicrobial agents (N. Shruthi et al., 2016).
Catalytic and Synthetic Applications
- Catalysis in Organic Synthesis : Certain benzimidazole derivatives have been used as catalysts in organic reactions, such as the oxidation of cyclohexane to cyclohexanol and cyclohexanone. This highlights the role of such compounds in facilitating chemical transformations with potential industrial applications (Raja Jlassi et al., 2018).
Electrochemical Studies
- Electrochemical Properties : The electrochemical copolymerization of a benzimidazole derivative with 3,4-ethylenedioxythiophene has been investigated, revealing insights into the optical and electrochromic properties of the resultant copolymers. Such studies are crucial for developing advanced materials for electronic and optoelectronic applications (Saniye Soylemez et al., 2015).
Mécanisme D'action
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system they interact with . Without specific information on “Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate”, it’s difficult to provide an accurate mechanism of action.
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Cyclobutylmethyl Group: This step often involves alkylation reactions where the benzimidazole core is reacted with cyclobutylmethyl halides in the presence of a base.
Carboxylation and Sodium Salt Formation: The final step involves carboxylation of the benzimidazole ring followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylmethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the benzimidazole ring or the carboxylate group, potentially yielding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: Cyclobutyl ketones or carboxylic acids.
Reduction: Benzimidazole amines or alcohols.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Pharmaceuticals: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could be explored for similar therapeutic applications.
Biological Probes: It can be used in the development of fluorescent probes for biological imaging due to the presence of the fluorine atom.
Industry:
Agrochemicals: Potential use as a pesticide or herbicide due to its structural similarity to other active benzimidazole compounds.
Dyes and Pigments: The compound’s structure allows for modifications that can lead to the development of new dyes and pigments.
Comparaison Avec Des Composés Similaires
Benzimidazole: The parent compound without the cyclobutylmethyl and fluorine substituents.
Methylbenzimidazole: Similar structure but with a methyl group instead of cyclobutylmethyl.
Fluorobenzimidazole: Contains a fluorine atom but lacks the cyclobutylmethyl group.
Uniqueness:
Cyclobutylmethyl Group: Provides steric bulk and potential for unique interactions with biological targets.
Fluorine Atom: Enhances metabolic stability and binding affinity in biological systems.
Carboxylate Group: Increases solubility and allows for the formation of salts, improving the compound’s versatility in various applications.
Propriétés
IUPAC Name |
sodium;1-(cyclobutylmethyl)-4-fluorobenzimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2.Na/c14-9-5-2-6-10-11(9)15-12(13(17)18)16(10)7-8-3-1-4-8;/h2,5-6,8H,1,3-4,7H2,(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBCJZYZQHYSQV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C3=C(C(=CC=C3)F)N=C2C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methanesulfonyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]piperidine-4-carboxamide](/img/structure/B2838035.png)
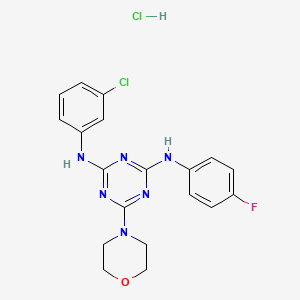
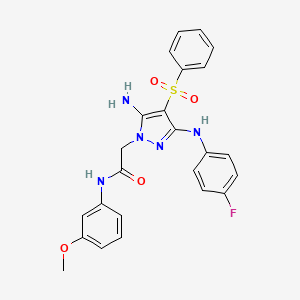
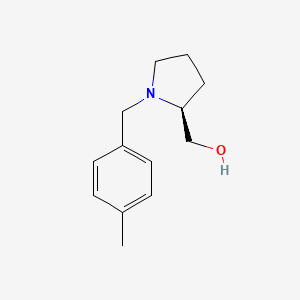
![2-[(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2838044.png)

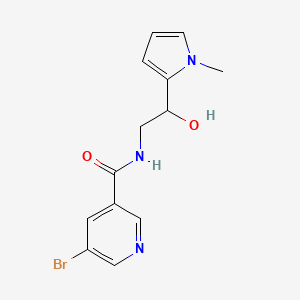

![N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2838049.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2838051.png)
![N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)-3-methylbenzamide](/img/structure/B2838052.png)
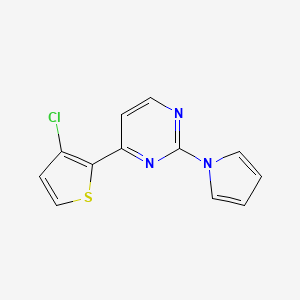
![3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one](/img/structure/B2838054.png)
![2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2838057.png)
